2,6-Dimethylphenoxyacetic acid

Description

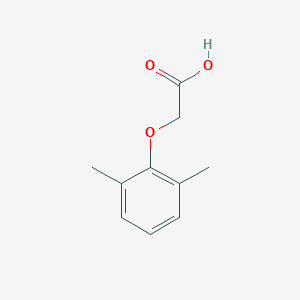

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBCURLNKYKBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158085 | |

| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13335-71-2 | |

| Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dimethylphenoxy)acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13335-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-xylyloxy) acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,6-Dimethylphenoxyacetic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a chemical compound utilized as a key intermediate in the synthesis of herbicides, plant growth regulators, and various pharmaceutical compounds.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,6-dimethylphenoxy)acetic acid | [2] |

| Synonyms | (2,6-Dimethylphenoxy)acetic acid, (2,6-Xylyloxy)acetic acid, Acetic acid, (2,6-dimethylphenoxy)- | [1][3] |

| CAS Number | 13335-71-2 | [1][3][4] |

| Molecular Formula | C10H12O3 | [1][2][4] |

| Molecular Weight | 180.20 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 89-92°C, 137-138°C, 141°C | [1][5][6] |

| Boiling Point | 285°C (decomposes), 299.1°C at 760 mmHg, 284-316°C at 101.325kPa | [1][4][5] |

| Solubility | Soluble in ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO); slightly soluble in water. Also soluble in Chloroform and Methanol. | [1][5] |

| pKa | 3.356 (at 25°C) | [5][6] |

| Density | 1.18 g/cm³ (estimated), 1.146 g/cm³, 1.257 at 20℃ | [1][4][5] |

Synthesis Protocols

The synthesis of this compound typically involves the reaction of 2,6-dimethylphenol (B121312) with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. Several patented methods detail specific experimental procedures.

Method 1: Two-Step Addition of Reactants

This method involves the reaction of 2,6-xylenol with a halogenated acetic acid and sodium hydroxide (B78521), where the reactants are added in two separate portions to control the reaction.

Experimental Protocol:

-

An aqueous solution of 2,6-xylenol is prepared.

-

A first portion of halogenated acetic acid is added to the solution.

-

Sodium hydroxide solution is then dripped into the mixture for the first time, ensuring the temperature is maintained below 35°C.

-

The mixture is heated to reflux for 1 to 4 hours.

-

Following the reflux, a second portion of halogenated acetic acid is added, followed by a second dropwise addition of sodium hydroxide solution.

-

The reaction mixture is then refluxed for an additional 6 to 8 hours until the reaction is complete.[7][8]

-

The reaction progress can be monitored by checking the pH of the reaction liquor. The reaction is considered complete when the pH is no longer between 8 and 12.[7]

-

After completion, the reaction mixture is cooled using an ice-water bath.

-

The pH is adjusted to 1 with hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is stirred for 1 hour and then filtered.

-

The resulting solid is dissolved in hot water and recrystallized by cooling to obtain the purified product.[7]

Method 2: Synthesis via 2,6-Dimethylphenolate

This alternative method involves the initial formation of 2,6-dimethylphenolate, which is then reacted with chloroacetic acid.

Experimental Protocol:

-

2,6-dimethylphenol is added to an aqueous alkali solution (e.g., sodium hydroxide) with a mole ratio of 2,6-dimethylphenol to alkali between 0.5-1.0:1.0.

-

The mixture is stirred until the 2,6-dimethylphenol is completely dissolved and the reaction to form the phenolate (B1203915) is sufficient.

-

The solution is filtered, and the filtrate is heated to remove water, yielding solid 2,6-dimethylphenolate.

-

The obtained 2,6-dimethylphenolate is mixed with chloroacetic acid in a mole ratio of 0.5-1.0:1.0.

-

The mixture is heated in an inert gas atmosphere until both reactants are completely melted and the reaction proceeds.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

Water or an alkali liquor is added for washing, followed by filtration to obtain the crude product.

-

The crude product is then recrystallized to yield the pure this compound.[9]

Below is a generalized workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of phenoxyacetic acids like this compound typically involves chromatographic techniques. While specific protocols for this compound are not widely published, methods for related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of both free and conjugated forms of phenoxyacetic acids in biological samples.[10] Gas Chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is also frequently used, often requiring derivatization of the analyte to increase its volatility.[10]

A general workflow for the analytical determination is outlined below.

Spectral Data

Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. However, based on its chemical structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons, the two methyl groups on the benzene (B151609) ring, the methylene (B1212753) protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Distinct signals for the unique carbon atoms, including the aromatic carbons, the methyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretching from the ether linkage and carboxylic acid, and aromatic C=C and C-H stretching and bending vibrations.[11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Biological Activity

Phenoxyacetic acid derivatives are known to possess a range of biological activities and are used in the manufacturing of pharmaceuticals, pesticides, and fungicides.[12] While specific signaling pathways for this compound are not well-documented in publicly available literature, the broader class of phenoxyacetic acids has been investigated for various therapeutic effects. For instance, certain derivatives have been studied as potential selective COX-2 inhibitors for their anti-inflammatory properties.[13] Additionally, a derivative, 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid, has been reported to exhibit antioxidant activity.[12] The biological profile of this compound itself warrants further investigation to elucidate its specific mechanisms of action and potential therapeutic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. (2,6-Dimethylphenoxy)acetic acid | C10H12O3 | CID 101369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13335-71-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 13335-71-2 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

- 8. CN106083564B - A kind of synthesis of 2,6- dimethyl phenoxyacetic acid and purification process - Google Patents [patents.google.com]

- 9. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. This compound|CAS 13335-71-2 [benchchem.com]

- 12. jetir.org [jetir.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylphenoxyacetic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6-dimethylphenoxyacetic acid, a key intermediate in the pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Core Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium or potassium salt of 2,6-dimethylphenol (B121312) (2,6-xylenol) acts as the nucleophile, reacting with chloroacetic acid to form the desired ether.

Reaction Scheme:

The overall reaction can be summarized as follows:

2,6-Dimethylphenol is first treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide salt. This salt then reacts with chloroacetic acid in a nucleophilic substitution reaction, displacing the chloride ion and forming this compound.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various experimental procedures for the synthesis of this compound.

| Table 1: Reactant Molar Ratios | |

| Reactant 1 | Reactant 2 |

| 2,6-Dimethylphenol | Chloroacetic Acid |

| 2,6-Dimethylphenol | Chloroacetic Acid |

| 2,6-Dimethylphenolate | Chloroacetic Acid |

| Table 2: Reaction Conditions and Yields | |

| Solvent | Temperature |

| Water | Reflux |

| Molten State (no solvent) | 130 - 150 °C |

| Dichloromethane | -78 °C to room temp. |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Aqueous Solution Synthesis

This protocol is adapted from a common method utilizing an aqueous solution.[1][2]

Materials:

-

2,6-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (or Potassium hydroxide)

-

Water

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, dissolve 2,6-dimethylphenol and chloroacetic acid in water.

-

Slowly add an aqueous solution of sodium hydroxide while stirring. The temperature should be controlled during this addition.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 6-8 hours). The progress of the reaction can be monitored by checking the pH.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to a pH of 1 to precipitate the crude this compound.

-

Filter the crude product and wash it with water.

-

Purify the crude product by recrystallization from an ethanol-water mixture to obtain the pure this compound.[1]

Protocol 2: Molten State Synthesis

This protocol describes a solvent-free approach.[1]

Materials:

-

2,6-Dimethylphenol

-

Sodium hydroxide

-

Chloroacetic acid

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Prepare 2,6-dimethylphenolate by reacting 2,6-dimethylphenol with an aqueous solution of sodium hydroxide.

-

Heat the resulting solution to remove water and obtain the solid 2,6-dimethylphenolate.

-

In a reaction vessel under an inert atmosphere, mix the 2,6-dimethylphenolate and chloroacetic acid.

-

Heat the mixture to a molten state (130-150 °C) and maintain for 1.5 to 2 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting solid with water or a dilute alkali solution and filter to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Williamson ether synthesis of this compound.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2,6-Dimethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenoxyacetic acid, a synthetic compound belonging to the phenoxyacetic acid class, has demonstrated auxin-like activity in various plant bioassays. Although detailed molecular studies on its direct interaction with auxin receptors are limited, its observed physiological effects strongly suggest that it functions as a plant growth regulator by engaging the canonical auxin signaling pathway. This technical guide consolidates the available evidence for its mechanism of action, drawing parallels with well-characterized synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). It details the presumed signaling cascade, from receptor binding to downstream transcriptional regulation, and provides protocols for classic auxin bioassays that have been used to establish its activity.

Core Mechanism of Action: An Analogue in the Auxin Signaling Cascade

The primary mechanism of action of this compound is believed to be its function as a synthetic auxin, mimicking the role of the natural plant hormone indole-3-acetic acid (IAA). This action is predicated on its ability to interact with the auxin perception and signaling machinery within plant cells.

The TIR1/AFB-Aux/IAA Co-Receptor Complex: The Central Hub of Auxin Perception

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. It is highly probable that this compound, like other auxinic compounds, acts as a "molecular glue" to stabilize the interaction between these two proteins.

Downstream Signaling: Ubiquitination and Gene Expression

The formation of the auxin-TIR1/AFB-Aux/IAA complex triggers the ubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This targets the Aux/IAA protein for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes. The subsequent transcription of these genes leads to the various physiological responses associated with auxin action, such as cell elongation, division, and differentiation.

A study by Leaper and Bishop (1955) demonstrated that this compound can modify the growth of sunflower plants in a manner similar to 2,4-D, a well-known synthetic auxin that acts through the TIR1/AFB pathway.[1] This supports the hypothesis that this compound engages the same core signaling cascade.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the binding affinity of this compound to TIR1/AFB receptors or its EC50/IC50 values for inducing auxin-responsive gene expression. The available research indicates that much higher concentrations of this compound are required to produce effects comparable to those of 2,4-D.[1] This suggests a potentially lower binding affinity for the auxin co-receptor complex or less efficient transport to the site of action. The 1955 study by Leaper and Bishop suggested that the reduced activity of 2,6-substituted compounds might be due to less ready translocation within the plant rather than differences in leaf penetration.[1]

Experimental Protocols

The auxin-like activity of this compound has been established using classic plant bioassays. The following are detailed methodologies for these key experiments.

Pea Split Stem Curvature Test

This bioassay measures the differential growth induced by auxin application to one side of a split stem section.

-

Plant Material: Pea (e.g., Pisum sativum) seedlings grown in the dark for 5-7 days until the third internode is 3-5 cm long.

-

Procedure:

-

Excise a 3 cm section from the third internode.

-

Split the stem longitudinally for about 2 cm, leaving a 1 cm basal portion intact.

-

Place the split sections in a petri dish containing a control solution (e.g., buffer) and solutions with varying concentrations of this compound.

-

Incubate the sections in the dark at a constant temperature (e.g., 25°C) for 6-24 hours.

-

Measure the angle of curvature of the two split halves. An inward curvature indicates auxin activity.

-

-

Controls: A known active auxin (e.g., IAA or 2,4-D) should be used as a positive control, and a buffer solution as a negative control.

Avena Coleoptile Elongation Test

This assay measures the ability of a substance to promote cell elongation in oat coleoptiles.

-

Plant Material: Oat (Avena sativa) seedlings grown in the dark for 3-4 days.

-

Procedure:

-

Excise 1 cm sections from the sub-apical region of the coleoptiles under a dim green light.

-

Float the sections in a petri dish with a buffer solution for 1-2 hours to deplete endogenous auxins.

-

Transfer the sections to test tubes or petri dishes containing the control solution and solutions with different concentrations of this compound.

-

Incubate the sections in the dark on a shaker for 18-24 hours.

-

Measure the final length of the coleoptile sections. An increase in length compared to the control indicates auxin activity.

-

-

Controls: A known active auxin (e.g., IAA) should be used as a positive control, and a buffer solution as a negative control.

Visualizations

Signaling Pathway

Caption: Presumed signaling pathway of this compound.

Experimental Workflow

Caption: Workflow for classic auxin bioassays.

Conclusion

While direct molecular evidence is still forthcoming, the existing physiological data strongly support the classification of this compound as a synthetic auxin. Its mechanism of action is presumed to follow the well-established TIR1/AFB-mediated signaling pathway, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. Further research, including in vitro binding assays with purified TIR1/AFB proteins and transcriptomic analysis of treated plant tissues, is necessary to fully elucidate the molecular details of its interaction with the auxin signaling machinery and to quantify its activity relative to other natural and synthetic auxins.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2,6-Dimethylphenoxy)acetic Acid (CAS 13335-71-2)

Executive Summary

(2,6-Dimethylphenoxy)acetic acid, identified by CAS number 13335-71-2, is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical properties, synthesis, biological activities, and primary uses. Notably, it functions as a potent inhibitor of viral enzymes, including reverse transcriptase, and serves as a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. This guide consolidates critical data, outlines general experimental approaches, and visualizes key concepts to support research and development efforts.

Introduction

(2,6-Dimethylphenoxy)acetic acid is an aromatic carboxylic acid derivative.[1] Its structure, featuring a phenoxy group with a 2,6-dimethyl substitution pattern, imparts unique chemical and biological properties.[1] It is typically a white to off-white solid at room temperature.[1] This compound has garnered interest for its potential as an antiviral agent, a plant growth regulator, and a crucial building block in organic synthesis.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of (2,6-Dimethylphenoxy)acetic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 13335-71-2 | [1][2][4][5] |

| IUPAC Name | 2-(2,6-dimethylphenoxy)acetic acid | [5][6] |

| Synonyms | (2,6-Xylyloxy)-acetic acid, NSC 408599, Lopinavir IP Impurity B | [1][2][7] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4][5] |

| Molecular Weight | 180.20 g/mol | [2][6][8] |

| Appearance | White to off-white solid/crystalline powder | [1][3][9] |

| Melting Point | 137-141 °C | [2][7][10] |

| Boiling Point | 284-316 °C | [2][7][10] |

| Solubility | Soluble in organic solvents like Chloroform, Methanol, ethanol, acetone, and DMSO; limited solubility in water. | [1][3][7] |

| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)O | [2][11] |

| InChI | InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | [1][5] |

| InChIKey | MLBCURLNKYKBEQ-UHFFFAOYSA-N | [1][8] |

Synthesis

While detailed, step-by-step synthesis protocols are proprietary and found in specific patents or literature, a general synthetic route has been described. The compound is typically synthesized from 2,6-dimethylphenol (B121312) and a halogenated acetic acid, such as chloroacetic acid.[12] This process involves the Williamson ether synthesis, where the phenoxide of 2,6-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon of the halogenated acetic acid.

Below is a conceptual workflow for the synthesis and purification of (2,6-Dimethylphenoxy)acetic acid.

Biological Activity and Mechanism of Action

(2,6-Dimethylphenoxy)acetic acid exhibits notable biological activities, primarily as an antiviral agent.

Antiviral Activity

The compound is a potent inhibitor of the reverse transcriptase enzyme.[2] This mechanism is crucial for the replication of retroviruses. It has demonstrated inhibitory effects on the replication of several viruses, including:

The mechanism of inhibition involves binding to both the nucleotide substrate and the polymerase enzyme, thereby blocking the synthesis of DNA from an RNA template.[2]

It is also identified as an active metabolite of the HIV protease inhibitor Lopinavir, suggesting it plays a role in the overall antiviral effect of the parent drug.[13]

References

- 1. CAS 13335-71-2: 2-(2,6-Dimethylphenoxy)acetic acid [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. aablocks.com [aablocks.com]

- 5. (2,6-Dimethylphenoxy)acetic acid | C10H12O3 | CID 101369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.klivon.com [dev.klivon.com]

- 7. 2,6-Dimethylphenoxyacetic acid | 13335-71-2 [chemicalbook.com]

- 8. CAS 13335-71-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 13335-71-2 | CAS DataBase [m.chemicalbook.com]

- 11. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 12. This compound|CAS 13335-71-2 [benchchem.com]

- 13. Lopinavir Metabolite M-1 | CAS#:192725-39-6 | Chemsrc [chemsrc.com]

Technical Guide: Solubility Profile of 2,6-Dimethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dimethylphenoxyacetic acid in various solvents. Due to the limited availability of public quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility, enabling researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is a chemical compound that serves as a key intermediate in the synthesis of various herbicides, plant growth regulators, and pharmaceutical compounds. Its physicochemical properties, particularly its solubility, are critical for its application in organic synthesis, formulation development, and biological studies.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 137-138°C |

| Boiling Point | 284-316°C |

| pKa | 3.356 (at 25°C) |

Qualitative Solubility of this compound

Based on available data, this compound exhibits the following general solubility characteristics:

| Solvent Class | Solubility Description |

| Polar Aprotic Solvents | Soluble in dimethyl sulfoxide (B87167) (DMSO) and acetone. |

| Polar Protic Solvents | Soluble in ethanol (B145695) and methanol. Slightly soluble in water. |

| Nonpolar Solvents | Soluble in chloroform. |

While this qualitative information is useful for initial solvent screening, precise quantitative data is often necessary for applications such as crystallization, formulation, and analytical method development.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with tight-sealing caps

-

Syringes and syringe filters (chemically compatible with the chosen solvents)

-

Volumetric flasks

-

Pipettes

-

Evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Experimental Workflow

2,6-Dimethylphenoxyacetic acid molecular structure and function

An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid: Molecular Structure, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, synthesis, and primary applications, with a particular focus on its role in the pharmaceutical industry.

Molecular Structure and Identification

This compound is an organic compound featuring a phenoxyacetic acid core with two methyl groups substituted at the 2 and 6 positions of the benzene (B151609) ring.

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol .[1]

-

IUPAC Name: 2-(2,6-dimethylphenoxy)acetic acid.[2]

-

CAS Number: 13335-71-2.[1]

-

SMILES: CC1=C(C(=CC=C1)C)OCC(=O)O.[2]

-

InChI Key: MLBCURLNKYKBEQ-UHFFFAOYSA-N.[2]

Caption: 2D structure of this compound.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1.

Table 1: Physicochemical and Analytical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline powder | [1] |

| Melting Point | 137-141 °C | [3][4] |

| Boiling Point | 284-316 °C at 101.325 kPa | [3] |

| Density | 1.146 - 1.257 g/cm³ at 20 °C | [3][4] |

| Solubility | Soluble in Chloroform, Methanol, Acetone, DMSO; Slightly soluble in water | [1][3] |

| pKa | 3.356 at 25 °C | [3] |

| LogP | 0.91 - 1.77 | [3][4] |

Synthesis

The most prevalent and well-documented method for synthesizing this compound is the Williamson ether synthesis.[5][6]

Williamson Ether Synthesis

This reaction involves the nucleophilic substitution of a halide from an α-haloacetic acid by the phenoxide ion of 2,6-dimethylphenol (B121312).[6][7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

A representative protocol for the Williamson ether synthesis of this compound is as follows:

-

Phenoxide Formation: 2,6-dimethylphenol is dissolved in an aqueous solution of a strong base, such as potassium hydroxide, to form the potassium 2,6-dimethylphenoxide salt.[5]

-

Reaction: The solution is heated to reflux, and an aqueous solution of chloroacetic acid is added dropwise. The reaction mixture is refluxed for a short period after the addition is complete.[5]

-

Work-up: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound.[5][8]

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from boiling water.[5]

Function and Applications

The principal application of this compound is as a key starting material and intermediate in the synthesis of pharmaceuticals and potentially agrochemicals.

Pharmaceutical Intermediate in Lopinavir Synthesis

This compound is a critical building block in the industrial synthesis of Lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[9][10][11] In the synthesis pathway, the carboxylic acid group of this compound is typically activated (e.g., by conversion to an acid chloride with thionyl chloride) and subsequently reacted with a complex amine intermediate to form a crucial amide linkage in the final Lopinavir molecule.[9][12]

Agrochemicals

While phenoxyacetic acids as a class are known for their use as herbicides and plant growth regulators, specific applications of this compound in this sector are not extensively documented in publicly available literature.[1]

Pharmaceutical Impurity

Due to its role as a key raw material, this compound is considered a potential impurity in the final drug substance of Lopinavir.[13] Regulatory bodies like the ICH have guidelines that stipulate the need to identify and characterize impurities in active pharmaceutical ingredients to ensure the safety and quality of the drug product.[14]

Biological Function and Signaling Pathways

There is a significant lack of published scientific data on the specific biological functions, mechanism of action, and any associated signaling pathways for this compound itself. Its primary utility is established as a chemical intermediate.

It is crucial to differentiate this compound from structurally related compounds that possess distinct biological activities. For example, Mexiletine, which shares the 2,6-dimethylphenoxy moiety but has an aminopropane side chain instead of an acetic acid group, is a well-known Class IB antiarrhythmic drug that acts as a sodium channel blocker.[10] The pharmacological profile of Mexiletine cannot be extrapolated to this compound due to the differences in their functional groups.

Experimental Protocols for Biological Evaluation

Given the absence of known biological targets, there are no standard experimental protocols for assessing the biological activity of this compound. For researchers interested in exploring its potential biological effects, a general screening approach would be necessary. This could involve a battery of in vitro assays to test for various activities, such as cytotoxicity, receptor binding, or enzyme inhibition, based on hypotheses derived from its structural features or those of other phenoxyacetic acid derivatives.

Conclusion

This compound is a well-defined organic compound with its primary significance lying in its role as a key intermediate in the synthesis of the antiretroviral drug Lopinavir. Its molecular structure and physicochemical properties are well-documented, and its synthesis is achieved through the robust Williamson ether synthesis. While its structural class is associated with agrochemical applications, specific data for this compound is sparse. Importantly, there is a lack of evidence for any direct biological function, and it should be clearly distinguished from other biologically active molecules that share a similar structural fragment.

References

- 1. nbinno.com [nbinno.com]

- 2. (2,6-Dimethylphenoxy)acetic acid | C10H12O3 | CID 101369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13335-71-2 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Lopinavir, A-157378.0, RS-346, ABT-378, Aluviran-药物合成数据库 [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. GSRS [precision.fda.gov]

- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Agricultural Potential of 2,6-Dimethylphenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenoxyacetic acid, a synthetic auxin analog, holds significant promise for a variety of applications in modern agriculture. As a member of the phenoxyacetic acid class of compounds, it exhibits auxin-like activity, influencing plant growth and development. This technical guide provides an in-depth overview of the potential applications of this compound, summarizing available data, outlining experimental protocols, and visualizing key pathways to facilitate further research and development in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and formulation in agricultural contexts.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 137-138 °C |

| Solubility | Soluble in ethanol, acetone, and dimethyl sulfoxide; slightly soluble in water. |

| pKa | ~3.36 |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability for research and potential commercial use. A common and efficient method involves the reaction of 2,6-dimethylphenol (B121312) with chloroacetic acid in the presence of a base.

Experimental Protocol: Synthesis

Materials:

-

2,6-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethanol

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Formation of the Phenoxide:

-

In a reaction vessel, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide. The molar ratio of 2,6-dimethylphenol to NaOH should be approximately 1:1.1 to ensure complete conversion to the sodium salt.

-

Stir the mixture at room temperature until the 2,6-dimethylphenol is completely dissolved, forming sodium 2,6-dimethylphenoxide.

-

-

Williamson Ether Synthesis:

-

To the solution of sodium 2,6-dimethylphenoxide, add an aqueous solution of chloroacetic acid. The molar ratio of phenoxide to chloroacetic acid should be approximately 1:1.

-

Heat the reaction mixture to reflux (around 100-110°C) under an inert atmosphere to prevent oxidation.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the this compound.

-

Collect the crude product by filtration and wash it with cold water to remove any inorganic salts.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Potential Agricultural Applications

The structural similarity of this compound to natural auxins suggests its potential as a plant growth regulator and a herbicide, depending on the concentration and the target plant species.

Plant Growth Regulation

At low concentrations, synthetic auxins like this compound can promote various aspects of plant growth, including cell elongation, root initiation, and fruit development.

Experimental Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay is used to determine the auxin-like activity of a compound.

Materials:

-

Oat (Avena sativa) seeds

-

Solutions of this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)

-

Control solution (buffer)

-

Petri dishes, filter paper, and a dark incubator

Procedure:

-

Germinate oat seeds in the dark for 3-4 days.

-

Excise 10 mm segments from the sub-apical region of the coleoptiles under a dim green light.

-

Place the segments in Petri dishes containing filter paper moistened with the test solutions of this compound or the control solution.

-

Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

-

Measure the final length of the coleoptile segments.

-

Calculate the percentage elongation compared to the initial length and the control.

Herbicidal Activity

At higher concentrations, synthetic auxins can disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death. This makes them effective as herbicides, particularly against broadleaf weeds.

Experimental Protocol: Seed Germination and Root Elongation Inhibition Assay

This assay assesses the pre-emergent herbicidal potential of a compound.

Materials:

-

Seeds of a target weed species (e.g., Amaranthus retroflexus)

-

Solutions of this compound at various concentrations (e.g., 10⁻⁶ to 10⁻³ M)

-

Control solution (water or buffer)

-

Petri dishes, filter paper, and a growth chamber

Procedure:

-

Place a set number of weed seeds (e.g., 20-25) on filter paper in Petri dishes.

-

Add a specific volume of the test solutions of this compound or the control solution to each Petri dish.

-

Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root length of the seedlings.

-

Calculate the germination percentage and the percentage of root growth inhibition compared to the control.

Mode of Action: The Auxin Signaling Pathway

The biological effects of this compound are mediated through its interaction with the plant's auxin signaling pathway. While the precise interactions of this specific molecule are still under investigation, the general mechanism for synthetic auxins is well-established and involves perception by specific receptor proteins.

At the molecular level, auxins bind to a co-receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to the observed physiological effects.

Another key protein implicated in auxin perception is AUXIN BINDING PROTEIN 1 (ABP1), which is thought to be involved in rapid, non-transcriptional auxin responses at the plasma membrane. The interaction of synthetic auxins with these components of the signaling cascade is a critical area for further research.

Future Directions

Further research is warranted to fully elucidate the agricultural potential of this compound. Key areas for future investigation include:

-

Dose-response studies: Establishing precise concentration ranges for optimal plant growth regulation and effective herbicidal activity on a wider range of crop and weed species.

-

Field trials: Evaluating the efficacy and crop safety of this compound under real-world agricultural conditions.

-

Formulation development: Optimizing formulations to enhance stability, uptake, and translocation within the plant.

-

Mechanism of action studies: Investigating the specific interactions of this compound with components of the auxin signaling pathway to understand its selectivity and potential for resistance development.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a valuable tool for sustainable agriculture.

An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid: History, Discovery, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethylphenoxyacetic acid, a significant molecule in organic synthesis and pharmaceutical development. The document details its history, discovery, and various synthesis methodologies, supported by experimental protocols and quantitative data. Furthermore, it explores the biological activities of its derivatives and discusses potential mechanisms of action based on related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound is a carboxylic acid derivative of 2,6-dimethylphenol (B121312). It serves as a crucial intermediate in the synthesis of various organic compounds, most notably the antiretroviral drug Lopinavir.[1][2][3] While the parent compound, phenoxyacetic acid, was first synthesized in 1880, the specific history of the discovery of its 2,6-dimethyl derivative is not extensively documented in readily available literature.[4] Its significance primarily emerged with its application in complex pharmaceutical synthesis.

History and Discovery

The synthesis of phenoxyacetic acid was first reported in 1880.[4] However, the specific timeline and researchers associated with the initial discovery and synthesis of this compound are not well-documented in the reviewed literature. Its prominence in scientific literature coincides with its use as a key building block in the synthesis of the HIV protease inhibitor, Lopinavir.[1][2][3] This suggests its development was likely driven by the need for specific structural motifs in drug design.

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with the Williamson ether synthesis being a common underlying principle. This typically involves the reaction of 2,6-dimethylphenol with a haloacetic acid or its ester under basic conditions.

General Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the O-alkylation of 2,6-dimethylphenol with a two-carbon acid synthon.

Experimental Protocols

Several patented methods detail specific experimental conditions for the synthesis of this compound.

Method 1: Synthesis via 2,6-Dimethylphenolate

This method involves the initial formation of 2,6-dimethylphenolate, which then reacts with chloroacetic acid.[5]

-

Step 1: Formation of 2,6-Dimethylphenolate.

-

Add 2,6-dimethylphenol to an aqueous alkali solution (e.g., NaOH). The molar ratio of 2,6-dimethylphenol to alkali is typically between 0.5:1.0 and 1.0:1.0.[5]

-

Stir the mixture until the 2,6-dimethylphenol is completely dissolved.

-

Filter the solution and heat the filtrate to remove water, yielding solid 2,6-dimethylphenolate.[5]

-

-

Step 2: Reaction with Chloroacetic Acid.

-

Step 3: Work-up and Purification.

Method 2: One-Pot Synthesis for Lopinavir Preparation

In the context of Lopinavir synthesis, a one-pot method has been developed for the condensation of this compound with the necessary amine precursor.[6]

-

Reaction Setup:

-

Dissolve this compound (0.12 mol) in acetonitrile (B52724) (200 ml) with pyridine (B92270) (8.8 g).[6]

-

Add a carboxyl activating agent, such as diphenyl carbonate (DPhC) (0.11 mol), in portions at 25°C and stir for 1 hour.[6]

-

-

Condensation:

-

To the activated acid solution, add the amine precursor (THP, 0.1 mol) and triethylamine (B128534) (0.1 mol) at 25°C.[6]

-

Stir the reaction mixture at room temperature for 8 hours until the reaction is complete.[6]

-

Biological Activity and Mechanism of Action

While this compound itself is primarily recognized as a synthetic intermediate, derivatives of phenoxyacetic acid have shown a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7]

Antioxidant Activity

A study on phenoxyacetic acid derivatives demonstrated that 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid possesses in-vitro antioxidant activity.[7]

| Compound | Assay | IC50 (µg/mL) | Reference |

| 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | DPPH Radical Scavenging | 18.94 ± 0.24 | [7] |

| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 15.73 ± 0.25 | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of phenoxyacetic acid derivatives can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8][9][10]

-

Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.[9]

-

Reagents:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

Test compound solutions at various concentrations

-

Positive control (e.g., Ascorbic acid)

-

Methanol or ethanol (B145695) (as blank)

-

-

Procedure:

-

Add a defined volume of the test sample to the DPPH working solution.[9]

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[9]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.[8]

-

-

Data Analysis: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.[9]

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are not well-elucidated. However, based on the antioxidant properties of related compounds, it is plausible that it could influence cellular redox signaling. Antioxidants are known to interact with various signaling pathways, including the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[11][12]

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Lopinavir.[1][2][3] Lopinavir is an antiretroviral drug used in the treatment of HIV/AIDS. The 2,6-dimethylphenoxyacetyl moiety is incorporated into the final Lopinavir structure through an amidation reaction.[1]

Conclusion

This compound is a molecule of significant industrial and pharmaceutical importance. While its early history is not extensively detailed, its role as a crucial precursor in the synthesis of Lopinavir has solidified its place in medicinal chemistry. The biological activities of its derivatives, particularly their antioxidant potential, suggest that the phenoxyacetic acid scaffold may hold further promise for the development of new therapeutic agents. Future research could focus on elucidating the specific mechanisms of action of this compound and its derivatives to unlock their full therapeutic potential.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Lopinavir, A-157378.0, RS-346, ABT-378, Aluviran-药物合成数据库 [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]

- 6. CN110903249A - Lopinavir prepared by one-pot method - Google Patents [patents.google.com]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Data for 2,6-Dimethylphenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylphenoxyacetic acid, a compound of interest in various research and development applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Carboxylic Acid) |

| Data not available | C-O (Ether) |

| Data not available | Aromatic C-CH₃ |

| Data not available | Aromatic CH |

| Data not available | -OCH₂- |

| Data not available | Ar-CH₃ |

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available.[1] Key absorption bands characteristic of its functional groups are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1220 | Strong | C-O stretch (Aryl Ether) |

| ~1100 | Strong | C-O stretch (Carboxylic Acid) |

Note: The exact peak positions may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 180 | - | [M]⁺ (Molecular Ion) |

| 122 | - | [M - COOH - H]⁺ |

| 121 | - | [M - COOH - 2H]⁺ or [M - CH₂COOH]⁺ |

| 91 | - | [C₇H₇]⁺ (Tropylium ion) |

Note: A complete, experimentally determined mass spectrum with relative intensities and a detailed fragmentation pattern for this compound is not publicly available. The proposed fragments are based on the known fragmentation patterns of similar aromatic carboxylic acids.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not available in the literature. However, the following sections describe generalized protocols that are standard for the analysis of similar aromatic carboxylic acids.

NMR Spectroscopy

Sample Preparation: A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. It is crucial that the sample is free of any particulate matter to ensure high-resolution spectra.

Data Acquisition (¹H and ¹³C NMR): NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

ATR-FTIR Method: The IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: For a solid sample like this compound, a direct insertion probe can be used to introduce the sample into the ion source of a mass spectrometer. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,6-Dimethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal stability and decomposition profile of 2,6-Dimethylphenoxyacetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document establishes a theoretical framework based on the known thermal behavior of its constituent chemical moieties—the phenoxyacetic acid group and the dimethylphenyl group—and related aromatic carboxylic acids. This guide covers anticipated thermal events, proposes a plausible decomposition pathway, and outlines detailed experimental protocols for comprehensive thermal analysis.

Introduction

This compound, a member of the phenoxyacetic acid family, possesses a chemical structure that suggests specific thermal vulnerabilities. Understanding its thermal stability is paramount for applications in drug development, chemical synthesis, and material science, ensuring safety, efficacy, and stability during processing and storage. This guide synthesizes information on related compounds to predict the thermal behavior of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 137-138°C | [3] |

| Boiling Point | 284-316°C (with decomposition) | [4] |

| Appearance | White to off-white crystalline powder |

Predicted Thermal Stability and Decomposition

Based on the thermal behavior of analogous aromatic carboxylic acids and phenols, a multi-stage decomposition is anticipated for this compound when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Predicted Thermogravimetric Analysis (TGA) Data

While specific TGA data for this compound is not available, a hypothetical decomposition profile can be constructed based on related compounds. The primary decomposition is expected to be decarboxylation, followed by the breakdown of the aromatic structure at higher temperatures.

Table 2: Predicted TGA Data for this compound in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | < 5% | Loss of residual solvent and moisture. |

| 250 - 350 | ~25% | Decarboxylation of the acetic acid moiety. |

| > 350 | Variable | Fragmentation of the 2,6-dimethylphenyl ether. |

Predicted Differential Scanning Calorimetry (DSC) Data

The DSC thermogram is expected to show an endothermic event corresponding to melting, followed by exothermic events associated with decomposition.

Table 3: Predicted DSC Data for this compound in an Inert Atmosphere

| Temperature (°C) | Thermal Event | Description |

| ~138 | Endotherm | Melting of the crystalline solid. |

| > 280 | Exotherm(s) | Onset of decomposition, likely involving decarboxylation and subsequent fragmentation. |

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the carboxylic acid group, a common pathway for aromatic carboxylic acids. This is followed by the breakdown of the ether linkage and the aromatic ring at higher temperatures.

References

The Herbicidal Properties of Phenoxyacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acids represent a significant class of synthetic herbicides that have been pivotal in agricultural weed management for decades. Their selective action against broadleaf weeds, sparing monocotyledonous crops, is a key attribute that has driven their widespread use. This technical guide provides an in-depth exploration of the herbicidal properties of phenoxyacetic acids, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate their activity.

Physicochemical Properties of Phenoxyacetic Acid Herbicides

The herbicidal activity and environmental fate of phenoxyacetic acids are intrinsically linked to their physicochemical properties. Key compounds in this family include 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), 4-chlorophenoxyacetic acid (4-CPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). A summary of their critical properties is presented in Table 1.

| Property | 4-CPA | 2,4-D | 2,4,5-T | MCPA |

| Molecular Formula | C₈H₇ClO₃ | C₈H₆Cl₂O₃ | C₈H₅Cl₃O₃ | C₉H₉ClO₃ |

| Molar Mass ( g/mol ) | 186.59 | 221.04 | 255.48 | 200.62 |

| Melting Point (°C) | 157-158 | 140.5 | 154-158 | 118-119 |

| Water Solubility (mg/L at 25°C) | 210 | 900 | 278 | 825 |

| pKa | 3.03 | 2.73 | 2.88 | 3.07 |

| Log P (octanol-water partition coefficient) | 2.07 | 2.81 | 3.29 | 2.75 |

Mechanism of Action: Mimicking Natural Auxin

Phenoxyacetic acid herbicides are classified as synthetic auxins because they mimic the action of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. However, unlike IAA, which is tightly regulated by the plant through synthesis, degradation, and transport, synthetic auxins like 2,4-D are more persistent and lead to unregulated growth, ultimately causing plant death in susceptible species[2].

The core of the auxin signaling pathway involves three main protein families:

-

TIR1/AFB F-box proteins: These are the primary auxin receptors.

-

Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of ARF transcription factors.

-

ARF (Auxin Response Factor) transcription factors: These proteins bind to auxin-responsive elements (AuxREs) in the promoters of genes to regulate their expression.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing the expression of auxin-responsive genes. When auxin (or a synthetic auxin like 2,4-D) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor[3]. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a cascade of downstream genes that lead to the observed physiological effects, such as uncontrolled cell division, epinasty (downward bending of leaves), and eventually, plant death[2][3].

References

Methodological & Application

synthesis of 2,6-Dimethylphenoxyacetic acid from 2,6-dimethylphenol

Introduction

2,6-Dimethylphenoxyacetic acid is a valuable intermediate in organic synthesis and drug discovery. This application note provides a detailed protocol for the synthesis of this compound from 2,6-dimethylphenol (B121312) via a Williamson ether synthesis. The described method is robust, offering high yields and purity, making it suitable for research and development applications.

The synthesis involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide.[1][2][3] The phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the desired ether.[4][5] This method is a classic and widely used approach for the preparation of ethers.[4][5]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[2][3]

Materials:

-

2,6-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Separatory funnel (optional, for extraction)

Procedure:

-

Preparation of the Phenoxide:

-

In a round-bottom flask, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide or potassium hydroxide.[1] The molar ratio of 2,6-dimethylphenol to alkali should be approximately 1:2.[1]

-

Stir the mixture until the 2,6-dimethylphenol is completely dissolved, forming the sodium or potassium 2,6-dimethylphenoxide.

-

-

Reaction with Chloroacetic Acid:

-

To the stirred phenoxide solution, add chloroacetic acid. The molar ratio of 2,6-dimethylphenoxide to chloroacetic acid should be approximately 1:1.[1]

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 90-100 °C) with continuous stirring.[2]

-

Maintain the reflux for 1-4 hours.[6] The progress of the reaction can be monitored by checking the pH of the reaction mixture; the reaction is considered complete when the pH is between 8 and 12.[6]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1.[2][6] A precipitate of the crude this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.[3]

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization.[1] A suitable solvent system is an ethanol/water mixture.[6]

-

Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Dimethylphenol | 1.0 equivalent | [1] |

| Chloroacetic Acid | 1.0 - 2.0 equivalents | [1][6] |

| Base (NaOH or KOH) | 2.0 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Water | [1][6] |

| Temperature | 90 - 100 °C (Reflux) | [2] |

| Reaction Time | 1 - 8 hours | [4][6] |

| Product | ||

| Yield | 79.7% (reported in one instance) | [1] |

| Purity (after recryst.) | >96% (reported in one instance) | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a logical relationship diagram can illustrate the core transformation.

Caption: Key chemical transformations in the synthesis.

References

- 1. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

Application Note: Protocol for the Purification of 2,6-Dimethylphenoxyacetic Acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylphenoxyacetic acid is a chemical compound used in various research and synthesis applications.[1] Purification of the final product is a critical step to ensure the integrity of subsequent experiments and the quality of the final compound. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

This document provides a detailed protocol for the purification of this compound using an alcohol-water mixed solvent system, a method indicated as effective in synthesis literature.[2]

Safety Precautions

This compound is classified as harmful if swallowed and can cause serious eye damage.[3] It is also considered an irritant.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

Physicochemical Data

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][3][4] |

| CAS Number | 13335-71-2 | [1][3][4] |

| Molecular Formula | C10H12O3 | [3][4][5] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Appearance | White solid / crystals | [1][6] |

| Melting Point | 137 - 141 °C | [1][3][4][6] |

| Solubility | Soluble in Methanol and Chloroform | [1][6] |

| pKa | 3.356 (at 25°C) | [1][3] |

Experimental Protocol

This protocol is designed for the recrystallization of approximately 5 grams of crude this compound. Quantities can be adjusted as needed. The ideal solvent system is one that dissolves the compound completely when hot but poorly when cold. An ethanol (B145695)/water or methanol/water mixture is recommended.[2]

4.1. Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Ethanol (95%) or Methanol

-

Deionized Water

-

Celpure® or activated charcoal (optional, for colored impurities)

-

-

Equipment:

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Powder funnel

-

Fluted filter paper

-

Stemless funnel

-

Büchner funnel and flask

-

Vacuum source

-

Spatula

-

Watch glass

-

Melting point apparatus

-

4.2. Step-by-Step Recrystallization Procedure

-

Solvent Selection and Preparation:

-

Prepare a solvent mixture. A good starting point is a 1:1 ratio of ethanol (or methanol) to deionized water.

-

Place approximately 5 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

-

In a separate 250 mL Erlenmeyer flask, place about 100 mL of the chosen solvent system and a boiling chip. Gently heat the solvent to its boiling point on a hot plate.

-

-

Dissolution of the Crude Solid:

-